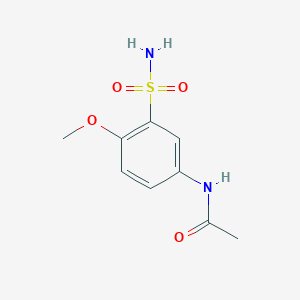![molecular formula C18H15N3O B2904358 2-氨基-3-(3,4-二甲基苯甲酰)吲哚并[1,2-c]哒嗪-1-腈 CAS No. 903311-62-6](/img/structure/B2904358.png)
2-氨基-3-(3,4-二甲基苯甲酰)吲哚并[1,2-c]哒嗪-1-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
Indolizine is one of the five isomers of indole and it serves as a precursor for widespread indolizidine alkaloids . It consists of a 10π conjugated planar electronic structure .Chemical Reactions Analysis
The synthesis of indolizines is often based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of indolizine derivatives can vary widely depending on their specific structure. For example, some indolizine derivatives have excellent fluorescence properties .科学研究应用
Fluorescent Molecular Sensors
2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile: derivatives have been studied for their applicability as fluorescent molecular sensors. These sensors are particularly useful for monitoring photopolymerization processes. The derivatives exhibit higher sensitivity compared to commercially available probes and can be used to accelerate cationic photopolymerization processes initiated with diphenyliodonium photoinitiators .
Antimicrobial Activities
The compound’s derivatives have been synthesized and tested for antimicrobial activities. They show promise in combating various microbial strains, including S. aureus , B. Subtilis , E. Coli , S. enterica , C albicans , and R. Oryzae . Some derivatives have shown substantial potency against these microbes, indicating their potential use in developing new antimicrobial drugs .
Agriculture
In the agricultural sector, derivatives of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile have been identified for the production of plant protection products. These compounds can be used to create pesticides and herbicides, contributing to the protection of crops from various pests and diseases .
Medicinal Chemistry
The unique features of the compound, such as its stability against metabolic degradation and ability to engage in hydrogen bonding, make it a valuable asset in medicinal chemistry. Its derivatives are being explored for their potential in creating a wide range of therapeutic agents .
High-Energy Substances
The compound’s derivatives are being researched for their application in high-energy substances. This includes the development of materials for military and aerospace applications, where high-energy output and stability are crucial .
Gas-Generating Compositions
Another application area is in gas-generating compositions. These are essential in various industrial processes, including the production of foamed materials or in inflation systems such as airbags in vehicles .
作用机制
Target of Action
The compound “2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile” belongs to the class of indolizine derivatives . Indolizine derivatives have been found to bind with high affinity to multiple receptors , making them versatile in their biological applications.
Mode of Action
The mode of action of indolizine derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Indolizine derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the action of “2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile” would depend on its targets and mode of action. Given the broad-spectrum biological activities of indolizine derivatives , the compound could potentially have diverse molecular and cellular effects.
未来方向
属性
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-6-7-13(9-12(11)2)18(22)17-16(20)14(10-19)15-5-3-4-8-21(15)17/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQDRCPJXMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)
![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)

![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2904287.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2904293.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)